2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety
Scientific Research Applications
2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the presence of the trifluoromethyl group which enhances biological activity.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Materials Science: It is investigated for its potential use in the synthesis of advanced materials with unique electronic and optical properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced via a nucleophilic substitution reaction using 3-(trifluoromethyl)benzyl chloride.
Coupling with Benzamide: The final step involves coupling the thiadiazole intermediate with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Oxidized sulfur derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, while the thiadiazole ring can interact with various enzymes and receptors. The benzamide moiety can form hydrogen bonds with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(5-((3-(trifluoromethyl)phenyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)benzamide
- 2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Uniqueness
The unique combination of the trifluoromethyl group, thiadiazole ring, and benzamide moiety in 2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c1-11-5-2-3-8-14(11)15(25)22-16-23-24-17(27-16)26-10-12-6-4-7-13(9-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIMSUABCLCCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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